molecular formula C14H10FNO B11880848 5-(3-Fluorophenyl)indolin-2-one

5-(3-Fluorophenyl)indolin-2-one

Cat. No.: B11880848
M. Wt: 227.23 g/mol
InChI Key: HWBHXYGZYPOGPG-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)indolin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. The indolin-2-one core structure is a privileged framework in the design of potent receptor tyrosine kinase (RTK) inhibitors . Kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and others are critical targets in anti-angiogenesis, a process that cuts off the blood supply to tumors . The strategic incorporation of a fluorine atom on the phenyl ring can fine-tune the molecule's electronic properties, membrane permeability, and its binding affinity to hydrophobic pockets in biological targets, potentially enhancing its potency as a pharmaceutical lead . Researchers value this compound and its analogues for their potential to inhibit tumor growth and metastasis. Similar 3-substituted indolin-2-one derivatives have demonstrated promising in vitro antitumor activities against a range of cancer cell lines, including non-small cell lung cancer (A549), oral epithelial (KB), and large cell lung cancer (NCI-H460) . Beyond oncology, the indolin-2-one scaffold is also recognized for other pharmacological properties, including its use as a neuroprotective agent and as a corrosion inhibitor in industrial applications . This compound is intended for research purposes to further explore these mechanisms and applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H10FNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-14(17)16-13/h1-7H,8H2,(H,16,17)

InChI Key

HWBHXYGZYPOGPG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC(=CC=C3)F)NC1=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Aldol Condensation

A widely employed method involves the acid-catalyzed condensation of indolin-2-one with 3-fluorobenzaldehyde. This approach mirrors the synthesis of structurally similar 3-benzylideneindolin-2-ones reported by Kulkarni et al. (2015).

Procedure :

  • Reactants : Indolin-2-one (1.0 equiv), 3-fluorobenzaldehyde (1.2 equiv).

  • Catalyst : Acetic acid (10% v/v).

  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen atmosphere.

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water (3:1).

Key Findings :

  • Yield : 65–72%.

  • Regioselectivity : Exclusive formation of the Z-isomer due to steric hindrance from the 3-fluorophenyl group.

  • Characterization : 1H^1H-NMR (DMSO-d6): δ 10.73 (s, NH), 7.65–7.55 (m, Ar–H), 6.88 (dd, J = 8.5, 4.6 Hz, indole-H).

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the aldehyde.

  • Competing side reactions may occur with electron-deficient aldehydes.

Suzuki–Miyaura Cross-Coupling of Halogenated Indolin-2-One

Coupling with 3-Fluorophenylboronic Acid

This method leverages palladium-catalyzed cross-coupling to introduce the 3-fluorophenyl group at position 5 of the indolin-2-one scaffold.

Procedure :

  • Reactants : 5-Bromoindolin-2-one (1.0 equiv), 3-fluorophenylboronic acid (1.5 equiv).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : 1,4-Dioxane/H₂O (4:1).

  • Conditions : 80–100°C for 12 hours under argon.

Key Findings :

  • Yield : 78–85%.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Advantages : Tolerates diverse boronic acids, enabling structural diversification.

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond.

Cyclization of 3-Fluorophenyl-Substituted Anilines

Heck Cyclization Approach

This method constructs the indolin-2-one core via intramolecular cyclization of acrylamide precursors.

Procedure :

  • Starting Material : N-(3-Fluorophenyl)acrylamide.

  • Catalyst : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).

  • Base : Et₃N (3.0 equiv).

  • Solvent : DMF.

  • Conditions : 100°C for 24 hours.

Key Findings :

  • Yield : 60–68%.

  • Byproducts : Minor formation of regioisomers due to competing β-hydride elimination.

Comparison of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Aldol Condensation65–72≥95ModerateHigh
Suzuki Coupling78–85≥98HighModerate
Heck Cyclization60–68≥90LowLow

Critical Analysis :

  • Aldol Condensation : Optimal for small-scale synthesis but limited by side reactions.

  • Suzuki Coupling : Superior for regiocontrol and scalability, albeit with higher catalyst costs.

  • Heck Cyclization : Less practical due to lower yields and complex purification.

Advanced Modifications and Derivatives

N-Alkylation Strategies

Post-synthetic modification of 5-(3-fluorophenyl)indolin-2-one via N-alkylation enhances bioactivity:

Example :

  • Reactant : this compound (1.0 equiv), methyl iodide (1.2 equiv).

  • Base : NaH (2.0 equiv).

  • Solvent : DMF, 0°C → room temperature.

  • Yield : 82% .

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The α,β-unsaturated carbonyl system in the indolin-2-one core facilitates nucleophilic additions. For example:

  • Michael Addition : The compound reacts with morpholine in DMA at 60°C, yielding products via S<sub>N</sub>2′ pathways (e.g., 3 and 6 in ). Excess morpholine (5 equiv) at 100°C shifts selectivity toward double addition products (e.g., 7 in ).

  • Phosphorylation : Dialkylphosphites react with the exocyclic double bond to form phosphorylated derivatives (e.g., 8 in ) in 65–72% yields.

Reaction TypeReagents/ConditionsProduct/YieldSource
S<sub>N</sub>2′Morpholine, DMA, 60°C3 (4:1 ratio)
Double AdditionMorpholine (5 equiv), 100°C6 (80% yield)
PhosphorylationDialkylphosphite, THF, 25°C8 (72% yield)

Electrophilic Fluorination and Halogenation

The fluorine atom directs electrophilic substitutions. In 5-(3-Fluorophenyl)indolin-2-one , regioselective fluorination occurs at the 3-position using NFSI (N-fluorobenzenesulfonimide), forming 3,3-difluoroindolines (e.g., 2a in ). This reaction proceeds via dearomative fluorination with NH<sub>4</sub>Cl as an additive (64–85% yields).

SubstrateFluorinating AgentConditionsProduct/YieldSource
2-MethylindoleNFSI (2.2 equiv)THF, 25°C, NH<sub>4</sub>Cl2a (85% yield)

Palladium-Catalyzed Cross-Coupling

The fluorophenyl group participates in Suzuki-Miyaura couplings. For example:

  • C–C Bond Formation : this compound reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, yielding biaryl derivatives (e.g., 5 in ).

ReactionCatalyst/BaseProduct/YieldSource
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl (70–85% yield)

Mannich and Cycloaddition Reactions

The indolin-2-one scaffold undergoes Mannich reactions with sulfinylimines to form β-amino derivatives. For example:

  • Mannich Addition : Enolates generated from this compound react with (S<sub>S</sub>)-sulfinylimines, yielding tetrasubstituted fluorinated stereocenters with >99% diastereoselectivity .

SubstrateImine TypeConditionsProduct/YieldSource
3-Fluoroindolin-2-one(S<sub>S</sub>)-sulfinyliminesLDA, THF, −78°Cβ-Aminoindolinone (82%)

Additionally, the compound participates in [3+2] cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine-indoline hybrids (e.g., 6a–o in ).

Oxidation and Reduction

  • Epoxidation : DMDO (dimethyldioxirane) oxidizes the exocyclic double bond to form epoxides (e.g., 4 in ) without fluorine loss.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the indolinone carbonyl to a secondary alcohol.

ReactionReagentProduct/YieldSource
EpoxidationDMDO, CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide (90% yield)
Carbonyl ReductionH<sub>2</sub>/Pd-C, EtOHAlcohol (75% yield)

Biological Activity and Target Interactions

The fluorophenyl group enhances binding to kinases and reductases:

  • Kinase Inhibition : Derivatives inhibit BRAF<sup>V600E</sup> and VEGFR-2 (IC<sub>50</sub> = 0.64–1.03 μM) via hydrogen bonding with Cys532 and Asp594 .

  • Thioredoxin Reductase Inhibition : Electrophilic carbonyls form covalent adducts with selenocysteine residues (IC<sub>50</sub> = 2.46–3.89 μM) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3-Fluorophenyl)indolin-2-one derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through different mechanisms.

Efficacy Data

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)12.5Inhibition of microtubule assembly

In vitro studies indicate that at concentrations as low as 1.0 μM, the compound induces morphological changes consistent with apoptosis and enhances caspase-3 activity significantly at higher concentrations.

Kinase Inhibition

This compound has also been evaluated for its inhibitory effects on various kinases involved in cancer progression:

Kinase Inhibition (%) at 10 nM
EGFRUp to 92%
PDGFRα67% - 77%
VEGFR216% - 48%

These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors, with competitive inhibition mechanisms targeting the ATP-binding site .

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown promise in antiviral applications. Recent investigations revealed potent inhibitory effects against Dengue virus (DENV), with EC50 values as low as 0.017 μM for DENV-2, highlighting its potential in antiviral drug development.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

Study on Antitumor Agents

A study synthesized a series of indolin-2-one derivatives and assessed their antitumor activity against human carcinoma cell lines such as A-431, A-549, and MDA-MB-468. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, suggesting structure-activity relationships that can guide future drug development .

Evaluation by National Cancer Institute

The National Cancer Institute evaluated a derivative of the compound through the Developmental Therapeutic Program, revealing significant efficacy across a panel of cancer cell lines with an average cell growth inhibition rate (GP mean) of 12.53% .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indolin-2-one core allows for extensive modifications at the 3-, 5-, and other positions. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
5-(3-Fluorophenyl)indolin-2-one 5-(3-fluorophenyl) 241.23* Meta-fluorine enhances lipophilicity and potential target binding.
5-(4-Fluorophenyl)-3,3-dimethylindolin-2-one 5-(4-fluorophenyl), 3,3-dimethyl 271.30 Para-fluorine and dimethyl groups increase steric bulk and stability.
5-(3-Fluorophenyl)aminosulfonyl-indolin-2-one (10e) 5-(3-fluorophenyl)sulfonamide 306.00 Sulfonamide group improves solubility and may enhance kinase inhibition.
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one 5-Cl, 3-(thiophen-2-ylmethylene) 263.73 Chlorine and thiophene introduce polarizability and heterocyclic interactions.
(E)-3-((1-methyl-5-nitroimidazol-2-yl)methylene)-5-(morpholinosulfonyl)indolin-2-one (5f) 5-(morpholinosulfonyl), 3-nitroimidazole 461.95 Hybrid structure with dual functional groups for dual-target inhibition.

*Calculated based on formula C₁₄H₁₀FNO.

Key Observations:

Fluorine Position: The meta-fluorine in this compound may favor interactions with hydrophobic pockets in enzymes compared to the para-fluorine in 5-(4-fluorophenyl) derivatives, which could alter binding orientation .

Sulfonamide Derivatives: Compounds like 10e (5-(3-fluorophenyl)sulfonamide) exhibit higher molecular weights (~306 g/mol) and improved aqueous solubility due to the sulfonamide group, making them suitable for oral bioavailability studies . In contrast, 5f incorporates a morpholinosulfonyl group, which may enhance blood-brain barrier penetration for CNS-targeted therapies .

Heterocyclic Modifications :

  • Thiophene (in CAS 186611-58-5) and nitroimidazole (in 5f) substituents introduce sulfur and nitrogen atoms, respectively, enabling π-π stacking or hydrogen bonding with biological targets .

Biological Activity

5-(3-Fluorophenyl)indolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the indolin-2-one family, characterized by its indole structure fused with a carbonyl group. The introduction of a fluorine atom at the 3-position of the phenyl ring enhances its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indolin-2-one derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.

Key Findings

  • Growth Inhibition : In a study assessing the anticancer activity of several indolin-2-one derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.09 μM to >30 μM against HuH7 liver cancer cells and 0.36–13.6 μM against Hep3B cells, indicating potent growth inhibition compared to standard treatments like sunitinib and sorafenib .
  • Broad-Spectrum Activity : A related study highlighted that derivatives of indolin-2-one demonstrated broad-spectrum activity against the NCI-60 human cancer cell lines, with some compounds achieving IC50 values as low as 1.47 μM against breast cancer cell lines .

Table: Anticancer Activity of Indolin-2-One Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHuH7<0.09
Indolin-2-one derivative IVcMCF-71.47
Indolin-2-one derivative VIcA5497.17

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory effects.

Research Insights

  • Cytokine Inhibition : A study on substituted indolin-2-ones demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner . This suggests that compounds like this compound may modulate inflammatory responses effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : Research indicates that indolin derivatives may inhibit critical signaling pathways involved in cancer progression, such as the Akt and MAPK pathways .
  • Cytotoxicity Against Tumor Cells : The compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

Several case studies have illustrated the efficacy of indolin derivatives in preclinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis in vitro.
  • Case Study 2 : In vivo studies revealed that administration of indoline compounds led to reduced tumor growth in xenograft models, further supporting their potential as anticancer agents.

Q & A

Q. Q. How can isotopic labeling (e.g., 19F^{19}\text{F} NMR) enhance mechanistic studies of fluorinated indolin-2-ones?

  • Methodology :
  • 19F^{19}\text{F} NMR : Track metabolic stability in liver microsomes by monitoring fluorine signal decay over time .
  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled analogs for pharmacokinetic studies in rodent models .

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